Cas no 1248951-68-9 (6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline)

6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a substituted tetrahydroisoquinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features dichloro substitutions at the 6 and 8 positions, along with a methyl group at the 1-position, which may influence its reactivity and binding properties. This compound is of interest due to its scaffold, which is common in bioactive molecules, including CNS-targeting agents. The dichloro substitutions enhance its lipophilicity, potentially improving membrane permeability. It serves as a valuable intermediate for synthesizing more complex heterocyclic compounds or exploring structure-activity relationships in drug discovery. Handling requires standard safety precautions for halogenated organic compounds.
6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline structure
1248951-68-9 structure
商品名:6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
CAS番号:1248951-68-9
MF:C10H11Cl2N
メガワット:216.107040643692
CID:5177615
PubChem ID:62373257

6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質

名前と識別子

    • 6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
    • 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
    • インチ: 1S/C10H11Cl2N/c1-6-10-7(2-3-13-6)4-8(11)5-9(10)12/h4-6,13H,2-3H2,1H3
    • InChIKey: OWBHUFMBYQFPDF-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(=CC2CCNC(C)C=21)Cl

計算された属性

  • せいみつぶんしりょう: 215.0268547g/mol
  • どういたいしつりょう: 215.0268547g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 12

6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-148863-0.05g
6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
1248951-68-9
0.05g
$744.0 2023-05-26
Enamine
EN300-148863-5.0g
6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
1248951-68-9
5g
$2566.0 2023-05-26
Enamine
EN300-148863-10000mg
6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
1248951-68-9
10000mg
$3807.0 2023-09-28
Enamine
EN300-148863-250mg
6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
1248951-68-9
250mg
$814.0 2023-09-28
Enamine
EN300-148863-5000mg
6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
1248951-68-9
5000mg
$2566.0 2023-09-28
Enamine
EN300-148863-1000mg
6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
1248951-68-9
1000mg
$884.0 2023-09-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1354093-1g
6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
1248951-68-9 95%
1g
¥20685.00 2024-08-09
Enamine
EN300-148863-0.1g
6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
1248951-68-9
0.1g
$779.0 2023-05-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01000185-1g
6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
1248951-68-9 95%
1g
¥4403.0 2023-04-04
Enamine
EN300-148863-0.25g
6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
1248951-68-9
0.25g
$814.0 2023-05-26

6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline 関連文献

6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinolineに関する追加情報

Introduction to 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 1248951-68-9)

6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline, identified by its Chemical Abstracts Service (CAS) number 1248951-68-9, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic organic molecule belongs to the tetrahydroisoquinoline class, a scaffold that has garnered considerable attention due to its biological activity and potential therapeutic applications. The presence of chlorine substituents at the 6th and 8th positions enhances its reactivity and functionalization possibilities, making it a valuable intermediate in synthetic chemistry.

The structure of 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline consists of a benzene ring fused with a piperidine ring, with additional chloro groups and a methyl group at specific positions. This arrangement contributes to its unique electronic and steric properties, which are exploited in various chemical transformations. The compound's versatility has led to its exploration in multiple research domains, including medicinal chemistry and drug discovery.

In recent years, the pharmaceutical industry has shown increasing interest in tetrahydroisoquinoline derivatives due to their demonstrated pharmacological effects. Studies have highlighted the potential of these compounds as precursors for developing drugs targeting neurological disorders, such as Parkinson's disease and depression. The chloro-substituted derivatives, including 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline, are particularly noteworthy because they exhibit enhanced binding affinity to certain biological receptors.

One of the most compelling aspects of 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is its role as a building block in the synthesis of more complex molecules. Researchers have utilized this compound to develop novel scaffolds with improved pharmacokinetic profiles. For instance, modifications at the chloro-substituted positions have allowed for the creation of derivatives with enhanced solubility and metabolic stability. These advancements are crucial for translating laboratory discoveries into viable therapeutic agents.

The synthesis of 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline involves multi-step organic reactions that require precise control over reaction conditions. The introduction of chlorine atoms at the 6th and 8th positions demands careful selection of reagents and catalysts to ensure high yield and purity. Recent methodologies have focused on greener approaches to minimize waste and energy consumption without compromising efficiency. Such innovations align with the broader trend toward sustainable chemical manufacturing.

From a biological perspective,6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline has been investigated for its interaction with various enzymes and receptors. Preliminary studies suggest that it may modulate the activity of monoamine oxidase (MAO), an enzyme implicated in neurotransmitter degradation. By inhibiting MAO or related pathways,6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline could potentially influence levels of serotonin and dopamine in the brain. This mechanism is particularly relevant given the therapeutic benefits observed in MAO inhibitors used for treating neurodegenerative conditions.

The compound's structural similarity to natural alkaloids has also sparked interest in its potential as a pharmacophore. Alkaloids are known for their diverse biological activities and have been a cornerstone in drug development for decades. By leveraging the core structure of tetrahydroisoquinoline,6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline represents an opportunity to design synthetic analogs with tailored properties. Such analogs could offer improved efficacy or reduced side effects compared to their natural counterparts.

In conclusion,6(8)-Dichloro(9)-methyl(10)-tetrahydropyrido(4',3':2',1')benzodiazepine is a multifaceted compound with significant implications for pharmaceutical research. Its unique structural features make it a valuable tool for developing new drugs targeting neurological disorders. The ongoing exploration of its synthetic pathways and biological interactions underscores its importance in modern medicinal chemistry. As research continues,6(8)-Dichloro(9)-methyl(10)-tetrahydropyrido(4',3':2',1')benzodiazepine is expected to contribute further insights into drug discovery and development strategies.

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